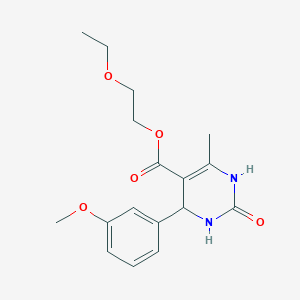

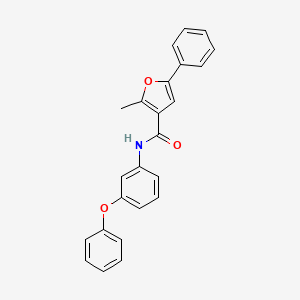

![molecular formula C12H10Br2N2O3 B11523965 N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11523965.png)

N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves a coupling reaction. The reaction typically starts with the preparation of succinamic acid by reacting succinic anhydride with dl-phenylglycine in acetic acid at 70°C . The progress of the reaction is monitored by HPLC, and the excess reagents are neutralized and extracted using dichloromethane .

Chemical Reactions Analysis

N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and sodium hydroxide (NaOH) for neutralization . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticonvulsant properties and has demonstrated broad-spectrum activity in animal seizure models . Additionally, it has shown potential in pain models, including the formalin test, capsaicin-induced pain model, and oxaliplatin-induced neuropathic pain model . The compound’s high metabolic stability and negligible hepatotoxicity make it a candidate for further preclinical development .

Mechanism of Action

The mechanism of action of N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant and analgesic effects. The compound also exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Comparison with Similar Compounds

N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is part of a group of hybrid pyrrolidine-2,5-dione derivatives. Similar compounds include N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide, which have also shown anticonvulsant and analgesic activities . The uniqueness of this compound lies in its specific molecular structure and its ability to inhibit calcium currents, which distinguishes it from other similar compounds .

Properties

Molecular Formula |

C12H10Br2N2O3 |

|---|---|

Molecular Weight |

390.03 g/mol |

IUPAC Name |

N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C12H10Br2N2O3/c1-6(17)15-12-8(13)4-7(5-9(12)14)16-10(18)2-3-11(16)19/h4-5H,2-3H2,1H3,(H,15,17) |

InChI Key |

XFWLNGGKFQDBGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)N2C(=O)CCC2=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11523883.png)

![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B11523888.png)

![3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11523903.png)

![N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11523906.png)

![3-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11523910.png)

![Methyl [2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11523918.png)

![Benzyl {[3-cyano-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523923.png)

![4-amino-N'-{[(2-nitrophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11523933.png)

![2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11523962.png)